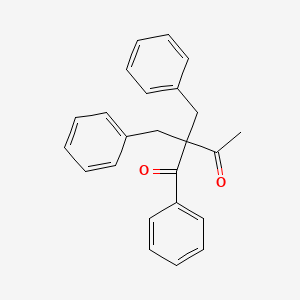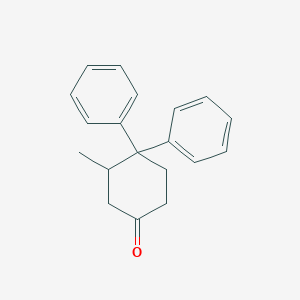
Cyclohexanone, 3-methyl-4,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 3-methyl-4,4-diphenyl- is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are characterized by a six-membered carbon ring with a ketone functional group. The presence of methyl and diphenyl substituents on the cyclohexanone ring makes this compound unique and potentially useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-methyl-4,4-diphenyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylcyclohexanone with diphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 3-methyl-4,4-diphenyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 3-methyl-4,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 3-methyl-4,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 3-methyl-4,4-diphenyl- involves its interaction with various molecular targets and pathways. The ketone group can form hydrogen bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting or modulating their activity. The methyl and diphenyl groups may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone, 3-methyl-: Lacks the diphenyl substituents, resulting in different chemical and physical properties.
Cyclohexanone, 4-methyl-: The methyl group is positioned differently, affecting its reactivity and applications.
3,4-Dimethylcyclohexanone: Contains two methyl groups, leading to distinct steric and electronic effects.
Eigenschaften
CAS-Nummer |
185201-71-2 |
|---|---|
Molekularformel |
C19H20O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3-methyl-4,4-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C19H20O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
InChI-Schlüssel |
SEALJKMUFLCRRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


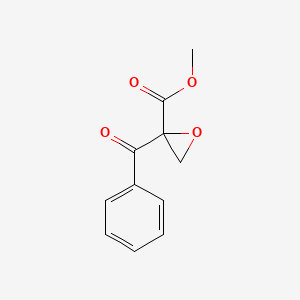
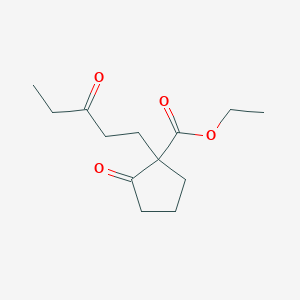
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
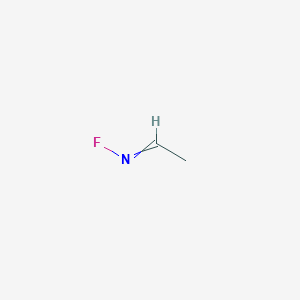
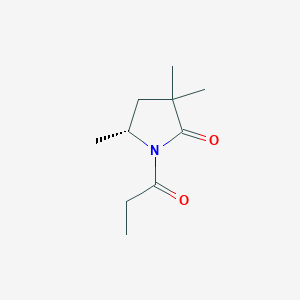
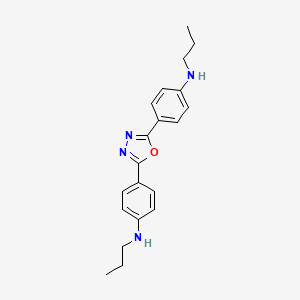
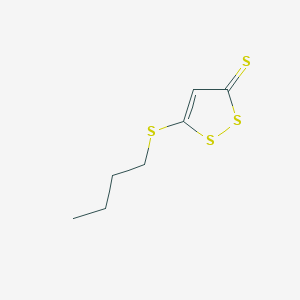
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
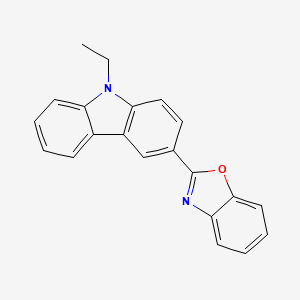
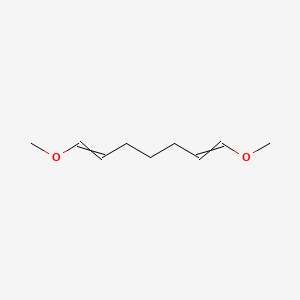
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
